molecular formula C24H14CuF10O8 B13814492 copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate

copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate

Cat. No.: B13814492
M. Wt: 683.9 g/mol
InChI Key: FEKAPPWXTRSTHY-UHFFFAOYSA-N
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Description

Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate is a complex organic compound that features a copper ion coordinated with an ethyl ester derivative of a pentafluorophenyl-substituted butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate typically involves the reaction of ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate with a copper salt, such as copper(II) acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, nucleophiles such as amines or alcohols, and various ligands for coordination chemistry. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products from these reactions can include oxidized derivatives, substituted esters, and various copper complexes, depending on the specific reagents and conditions used .

Scientific Research Applications

Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate exerts its effects involves the copper ion’s ability to participate in redox reactions and coordinate with various biological molecules. This can lead to the generation of reactive oxygen species, which can damage microbial cells, or the modulation of biological pathways through coordination with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Copper;ethyl 2,4-dioxo-4-(3,4,5-trifluorophenyl)butanoate
  • Copper;ethyl 2,4-dioxo-4-(2,4,6-trifluorophenyl)butanoate
  • Copper;ethyl 2,4-dioxo-4-(2,3,5,6-tetrafluorophenyl)butanoate

Uniqueness

Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds with fewer fluorine substitutions. This makes it particularly interesting for applications requiring specific electronic characteristics .

Properties

Molecular Formula

C24H14CuF10O8

Molecular Weight

683.9 g/mol

IUPAC Name

copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate

InChI

InChI=1S/2C12H7F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*2-3H2,1H3;

InChI Key

FEKAPPWXTRSTHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu]

Origin of Product

United States

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